molecular formula C9H8N2O B1326463 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-69-7

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1326463
M. Wt: 160.17 g/mol
InChI Key: KKJQTBKKEANCCA-UHFFFAOYSA-N
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Description

The compound "4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a core structure in various heterocyclic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical properties of related pyrrole carbaldehyde derivatives, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives is a topic of active research. Paper presents a de novo synthesis of pyrrole-2-carbaldehyde skeletons using oxidative annulation and Csp3-H to C=O oxidation, starting from aryl methyl ketones, arylamines, and acetoacet

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential analgesic and sedative activity . They have also been investigated for their potential use in treating diseases of the nervous and immune systems .
    • Methods of Application : The subject of the work was the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione . The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
    • Results or Outcomes : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
  • Scientific Field: Pharmacology

    • Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .
    • Methods of Application : The most active, stable and highly soluble 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione was evaluated using an in vivo pharmacokinetic study .
    • Results or Outcomes : Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : Pyrrolo[3,4-b]pyridine derivatives are used in the synthesis of various complex molecules .
    • Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrrolo[3,4-b]pyridine derivatives .
  • Scientific Field: Cancer Research

    • Application Summary : Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
    • Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3 .
    • Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Scientific Field: Diabetes Research

    • Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been found to have efficacy in reducing blood glucose levels .
    • Methods of Application : The compounds were evaluated for their ability to reduce blood glucose levels .
    • Results or Outcomes : Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Scientific Field: Cancer Therapy

    • Application Summary : Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
    • Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3 .
    • Results or Outcomes : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Future Directions

The future directions for the research and development of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, their potential as FGFR inhibitors could be further investigated for cancer therapy .

properties

IUPAC Name

4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJQTBKKEANCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646750
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS RN

1000342-69-7
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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